molecular formula C24H27N3O6 B5400624 4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide

4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide

Número de catálogo: B5400624
Peso molecular: 453.5 g/mol
Clave InChI: VVDKBAYJXSWKBS-OQKWZONESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It was developed by Abbott Laboratories and has shown promising results in preclinical studies for the treatment of various types of cancer.

Mecanismo De Acción

4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide binds to the hydrophobic groove of anti-apoptotic proteins in the Bcl-2 family, such as Bcl-2, Bcl-xL, and Bcl-w, and displaces pro-apoptotic proteins such as Bax and Bak. This disrupts the balance between pro- and anti-apoptotic proteins, leading to the activation of the apoptotic pathway and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including those resistant to chemotherapy. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy when used in combination with these treatments. In addition, this compound has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent for cancer treatment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide is its ability to induce apoptosis in cancer cells that are resistant to chemotherapy. This makes it a promising therapeutic agent for the treatment of drug-resistant cancers. However, one limitation of this compound is that it only targets a subset of anti-apoptotic proteins in the Bcl-2 family, and some cancer cells may be resistant to its effects. In addition, this compound has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Direcciones Futuras

There are several potential future directions for the development of 4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide and related compounds. One area of research is the identification of biomarkers that can predict which cancer cells are most sensitive to this compound, which could help guide patient selection for treatment. Another area of research is the development of more potent and selective inhibitors of anti-apoptotic proteins in the Bcl-2 family. Finally, there is interest in exploring the use of this compound in combination with other targeted therapies for the treatment of cancer.

Métodos De Síntesis

The synthesis of 4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide involves several steps, including the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate to form 4-nitrochalcone. This is then reacted with morpholine and butyl bromide to form the intermediate product, which is further reacted with 4-(aminosulfonyl)benzoic acid to form this compound.

Aplicaciones Científicas De Investigación

4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide has been extensively studied in preclinical models for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting proteins in the B-cell lymphoma 2 (Bcl-2) family. This family of proteins plays a critical role in regulating apoptosis and is often overexpressed in cancer cells, leading to their survival and resistance to chemotherapy.

Propiedades

IUPAC Name

4-butoxy-N-[(E)-3-morpholin-4-yl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O6/c1-2-3-14-33-21-10-6-19(7-11-21)23(28)25-22(24(29)26-12-15-32-16-13-26)17-18-4-8-20(9-5-18)27(30)31/h4-11,17H,2-3,12-16H2,1H3,(H,25,28)/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDKBAYJXSWKBS-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.